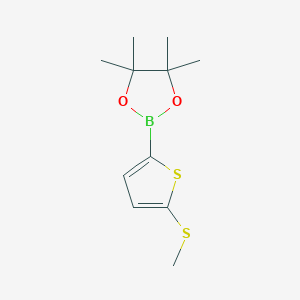

4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a thiophene ring substituted with a methylthio (-SMe) group at the 5-position. The compound belongs to the dioxaborolane class, characterized by its pinacol boronate structure (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings . The methylthio substituent introduces electron-donating properties, modulating the electronic environment of the thiophene ring and influencing the compound’s reactivity and solubility. This derivative is primarily utilized in organic synthesis for constructing conjugated polymers, organic semiconductors, and dyes, where precise control of electronic properties is critical .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-methylsulfanylthiophen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2S2/c1-10(2)11(3,4)14-12(13-10)8-6-7-9(15-5)16-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUWWMSFVTWLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that organoboron compounds, such as this one, are often used in organic synthesis and have a wide range of applications in pharmacy and biology.

Mode of Action

Organoboron compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes. They are often used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions.

Biochemical Pathways

Organoboron compounds are usually used as enzyme inhibitors or specific ligand drugs. They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines.

Pharmacokinetics

Organoboron compounds are known for their high stability, which may influence their bioavailability.

Biological Activity

4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The compound features a boron atom integrated within a dioxaborolane ring structure, which is further substituted with a thiophene moiety. The presence of the methylthio group enhances its reactivity and interaction with biological targets.

Molecular Formula: CHBOS

Molecular Weight: 210.10 g/mol

CAS Number: [193978-23-3]

1. Boron Neutron Capture Therapy (BNCT)

One of the primary areas of research involves the application of this compound in BNCT. BNCT is a targeted cancer therapy that relies on the accumulation of boron compounds in tumor cells followed by neutron irradiation to induce cell death. Studies have indicated that derivatives of this compound can effectively target glioblastoma multiforme (GBM) cells while showing low toxicity to normal cells.

2. DNA Interaction

Research has demonstrated that the compound can be phosphorylated by human deoxycytidine kinase and incorporated into cellular DNA. This incorporation can lead to apoptosis in cancer cells at higher concentrations, specifically through the activation of caspase pathways (caspase-3 and caspase-7) .

In Vitro Studies

In vitro studies using human U-118 MG glioma cells showed that the compound exhibited low toxicity at non-toxic concentrations (in the mM range), suggesting its potential as a therapeutic agent with a favorable safety profile .

| Concentration (mM) | Toxicity to U-118 MG Cells | Toxicity to Normal Fibroblasts |

|---|---|---|

| 0.1 | Low | Low |

| 20 | Induces apoptosis | Low |

| >20 | Significant apoptosis | Moderate |

In Vivo Studies

The nematode Caenorhabditis elegans has been used as a model organism to assess the in vivo effects of the compound. The results indicated low toxicity levels, supporting its potential for further development in therapeutic applications .

Case Studies

- Glioblastoma Multiforme Treatment

- Comparative Analysis with Other Boron Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the thiophene or heterocyclic core, impacting electronic, steric, and solubility properties. Below is a comparative analysis:

Reactivity in Cross-Coupling Reactions

The methylthio-substituted derivative exhibits faster coupling kinetics compared to electron-withdrawing analogs due to its electron-rich thiophene ring. For instance, in Suzuki-Miyaura reactions, the -SMe group facilitates oxidative addition with palladium catalysts, whereas -CF₃ or -CF₂H substituents require harsher conditions (e.g., elevated temperatures or stronger bases) . Steric effects also play a role: benzo[b]thiophene derivatives (e.g., ) show slower coupling due to increased steric hindrance, while alkylated thienothiophenes (e.g., ) maintain reactivity due to flexible side chains.

Electronic and Optical Properties

- Methylthio derivative : The -SMe group raises the HOMO energy (-5.2 eV estimated), favoring hole transport in organic electronics .

- Trifluoromethyl derivative : The -CF₃ group lowers HOMO (-6.1 eV), enhancing stability against oxidation but reducing charge-carrier mobility .

- Benzothiophene analog : Extended conjugation shifts absorption maxima to longer wavelengths (λₐᵦₛ ~ 420 nm vs. 380 nm for thiophene derivatives), useful in low-bandgap polymers .

Solubility and Processing

Alkyl chain-containing derivatives (e.g., hexylthienothiophene in ) exhibit superior solubility in nonpolar solvents (toluene, hexanes), enabling solution-processed thin-film fabrication. In contrast, unsubstituted or polar substituents (-CF₃, -SMe) require polar aprotic solvents (THF, DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.